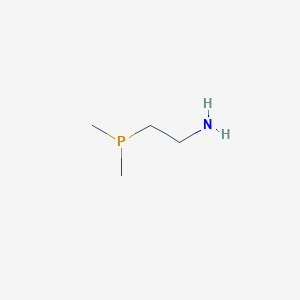

Ethanamine, 2-(dimethylphosphino)-

Description

Ethanamine, 2-(dimethylphosphino)- (CAS: Not provided in evidence; inferred IUPAC name: 2-(dimethylphosphanyl)ethanamine) is an organophosphorus compound featuring a primary amine (-NH₂) and a dimethylphosphino (-P(CH₃)₂) group on adjacent carbon atoms. This structure places it within the broader class of phosphinoethylamine ligands, which are pivotal in coordination chemistry and catalysis due to their electron-donating and steric properties.

Properties

CAS No. |

79728-80-6 |

|---|---|

Molecular Formula |

C4H12NP |

Molecular Weight |

105.12 g/mol |

IUPAC Name |

2-dimethylphosphanylethanamine |

InChI |

InChI=1S/C4H12NP/c1-6(2)4-3-5/h3-5H2,1-2H3 |

InChI Key |

IKNKRQDYANBMHT-UHFFFAOYSA-N |

Canonical SMILES |

CP(C)CCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethanamine, 2-(dimethylphosphino)- can be synthesized through various methods. One common synthetic route involves the reaction of 2-bromoethanamine with dimethylphosphine under controlled conditions. The reaction typically requires a solvent such as diethyl ether and is carried out at low temperatures to prevent side reactions .

Industrial Production Methods

In industrial settings, the production of ethanamine, 2-(dimethylphosphino)- often involves the use of large-scale reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Ethanamine, 2-(dimethylphosphino)- undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: It can be reduced to form secondary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Halogenated compounds like bromoethane are typical reagents for substitution reactions.

Major Products Formed

The major products formed from these reactions include phosphine oxides, secondary amines, and substituted ethanamines .

Scientific Research Applications

Ethanamine, 2-(dimethylphosphino)- has a wide range of applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry to stabilize metal complexes.

Biology: The compound is studied for its potential role in enzyme inhibition and protein interactions.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.

Industry: It is used in the synthesis of various organic compounds and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which ethanamine, 2-(dimethylphosphino)- exerts its effects involves its ability to coordinate with metal ions. The dimethylphosphino group acts as a donor, forming stable complexes with transition metals. These complexes can then participate in various catalytic processes, influencing reaction pathways and product formation .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below contrasts key properties of ethanamine derivatives with varying phosphorus substituents:

Electronic and Steric Effects

- Ethanamine, 2-(dimethylphosphino)-: The dimethyl groups on phosphorus provide moderate electron-donating effects and lower steric bulk compared to tert-butyl or phenyl substituents.

- Di-tert-butyl Analog () : The bulky tert-butyl groups impart significant steric protection to the metal center, favoring selective coordination in catalysis. This ligand is often used in asymmetric synthesis where steric control is critical .

- Diphenyl Analog () : Phenyl groups enable π-backbonding interactions with transition metals, enhancing catalytic activity in cross-coupling reactions. However, its intermediate steric bulk may limit selectivity compared to tert-butyl derivatives .

- Phosphinyl Derivative () : Oxidation to a phosphine oxide (P=O) increases polarity and stability but reduces electron-donating capacity, making it less effective in redox-active catalytic systems .

Reactivity and Stability

- Air Sensitivity: Phosphinoethylamines are generally air-sensitive due to the reactive P(III) center. For example, 2-(diphenylphosphino)ethylamine requires handling under inert atmospheres (). The dimethyl variant is expected to exhibit similar or greater sensitivity .

- Tert-butyl and phenyl derivatives, in contrast, stabilize metal complexes through steric and electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.